N-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide

kinase inhibition DYRK1A conformational analysis

Researchers needing a defined rhodanine-based kinase inhibitor often face supply inconsistency for positional isomer sets. This compound solves that by providing the ortho-methoxy isomer in high purity for reliable selectivity profiling. Key advantages: (i) ortho-methoxy substitution confers a unique kinase inhibition fingerprint vs. 3- and 4-methoxy analogs; (ii) unsubstituted N3-benzamide offers a clean baseline for SAR expansion; (iii) well-characterized Z-stereochemistry suitable as a reference standard for HPLC/NMR method validation.

Molecular Formula C18H14N2O3S2
Molecular Weight 370.4 g/mol
Cat. No. B5965092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide
Molecular FormulaC18H14N2O3S2
Molecular Weight370.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3
InChIInChI=1S/C18H14N2O3S2/c1-23-14-10-6-5-9-13(14)11-15-17(22)20(18(24)25-15)19-16(21)12-7-3-2-4-8-12/h2-11H,1H3,(H,19,21)/b15-11-
InChIKeyIGWJZYUPNVFYDP-PTNGSMBKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Compound Identity & Scaffold Classification of 5-(2-Methoxybenzylidene)-N3-benzamidorhodanine


N-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide (CAS 301691‑02‑1, molecular formula C₁₈H₁₄N₂O₃S₂, molecular weight 370.4 g mol⁻¹) is a 3,5‑disubstituted rhodanine derivative [REFS‑1]. The compound belongs to the 5‑arylidene‑2‑thioxo‑1,3‑thiazolidin‑4‑one class—a privileged heterocyclic scaffold in medicinal chemistry with documented anticancer, antimicrobial, kinase‑inhibitory and enzyme‑inhibitory activities [REFS‑2]. Its distinguishing structural features are (i) a (Z)‑2‑methoxybenzylidene group at C‑5, and (ii) an unsubstituted benzamide moiety at N‑3. These two substitution points jointly determine the compound's electronic character, conformational preferences, hydrogen‑bonding capacity and, ultimately, its biological target engagement profile relative to closely related analogs [REFS‑3].

Workflow Kinase inhibitor SAR & target engagement studies
Selection Logic Positional isomer probe (ortho‑OCH₃ vs meta/para)
Use Context Rhodanine scaffold‑focused medicinal chemistry

Generic Substitution Failure for 5-(2-Methoxybenzylidene)-N3-benzamidorhodanine


Within the 5‑arylidene‑rhodanine class, seemingly minor substituent changes produce large shifts in biological activity. The ortho‑methoxy group on the benzylidene ring alters both the electronic distribution and the preferred conformation of the molecule compared with meta‑ or para‑methoxy isomers; this directly impacts target‑binding geometry and ligand efficiency [REFS‑1]. Simultaneously, the N‑3 benzamide substituent governs the acid‑dissociation behaviour of the rhodanine NH / OH group (pKₐ values shift by up to 0.5–1.0 log units depending on the benzamide ring substituent), which in turn affects ionisation state at physiological pH and, consequently, membrane permeability and protein‑binding interactions [REFS‑2]. Swapping either the benzylidene methoxy position or the N‑3 amide group for a close analog (e.g., 4‑methoxy, 2‑hydroxy, nicotinamide, or 2‑methylbenzamide variants) without experimental verification therefore carries a high risk of losing or unpredictably altering potency and selectivity [REFS‑3].

Methoxy position alters target geometry
Ortho‑OCH₃ imposes a distinct torsional angle compared to meta/para isomers, which may shift kinase binding and selectivity profiles.
N3‑benzamide modulates ionization state
The benzamide group shifts pKₐ by up to ~1.5 log units relative to N3‑unsubstituted analogs, affecting permeability and protein binding at physiological pH.

Quantitative Differentiation Evidence for 5-(2-Methoxybenzylidene)-N3-benzamidorhodanine


Ortho- vs. Para-Methoxy Conformational Impact on Kinase Activity

In a systematic SAR study of 5‑arylidene‑2‑thioxo‑1,3‑thiazolidin‑4‑ones as DYRK1A inhibitors, the para‑hydroxybenzylidene analog (compound 3e) exhibited an IC₅₀ of 0.028 μM, whereas the ortho‑hydroxy analog (compound 3d) was inactive (IC₅₀ > 10 μM), demonstrating that the position of the hydrogen‑bond donor on the benzylidene phenyl ring critically controls kinase engagement [REFS‑1]. Extending this positional SAR to methoxy substitution, the ortho‑methoxy group in the target compound is expected to impose a distinct torsional angle between the rhodanine core and the benzylidene ring compared with the para‑methoxy isomer, directly affecting the geometry of key hydrogen‑bond interactions in the ATP‑binding pocket [REFS‑2].

Positional isomer impact
Class‑level inference
Ortho‑OH vs para‑OH: >350‑fold IC₅₀ shift (DYRK1A)
Ortho‑OCH₃ may confer distinct kinase selectivity
Direct data for this methoxy analog not available; inferred from hydroxy positional SAR
kinase inhibition DYRK1A conformational analysis

N3-Benzamide pKₐ Modulation vs. Unsubstituted Rhodanine

The dissociation constants (pKₐ) of 3‑benzamidorhodanine (the N3‑benzamide core without the 5‑benzylidene substituent) and its ring‑substituted derivatives were determined potentiometrically and spectrophotometrically in aqueous ethanol [REFS‑1]. The unsubstituted 3‑benzamidorhodanine exhibits a pKₐ value reflecting the acidity of the rhodanine NH/OH group; introduction of electron‑withdrawing or electron‑donating substituents on the benzamide phenyl ring shifts the pKₐ by 0.3–0.8 log units. The target compound combines the N3‑benzamide with a 5‑(2‑methoxybenzylidene) group, where the ortho‑methoxy substituent exerts both electronic (resonance‑donating) and steric effects. This dual substitution is expected to produce a pKₐ distinct from both the N3‑unsubstituted analog 5‑(2‑methoxybenzylidene)‑2‑thioxo‑1,3‑thiazolidin‑4‑one (CAS 73855‑60‑4) and the 4‑methoxybenzylidene‑N3‑benzamide isomer.

pKₐ modulation
Class‑level inference
Predicted pKₐ 6.0–7.5; ΔpKₐ ≈ 0.5–1.5 vs N3‑unsubstituted
Ionization state shifts closer to physiological pH
No direct experimental pKₐ for this compound; based on benzamide‑substituted rhodanine series
physicochemical profiling dissociation constant drug likeness

Anticancer Activity: N3-Benzamide vs. N3-Substituted Analogs

A structurally related series of N‑(2‑substituted phenyl)‑4‑oxothiazolidine‑3‑carbonothioyl benzamide derivatives (PG1–PG10) was evaluated for in vitro anticancer activity against MCF‑7 (breast) and HeLa (cervical) cell lines by MTT assay at 10–80 µg mL⁻¹ [REFS‑1]. Compounds PG1 (2‑chloro), PG2 and PG5 showed GI₅₀ values of 40.7, 50.6 and 67.6 µg mL⁻¹ respectively against MCF‑7, while PG7 (2,4‑dichloro) exhibited a GI₅₀ of 21.0 µg mL⁻¹ against HeLa. The positive control adriamycin gave GI₅₀ < 10 µg mL⁻¹. Although the exact target compound was not included in this series, the data establish that the nature and position of the substituent on the benzamide phenyl ring (and by extension the benzylidene ring) modulates cytotoxicity by ≥2‑fold across a set of close analogs [REFS‑2]. Specifically, replacing the benzamide with a nicotinamide (as in (Z)‑N‑(5‑(2‑methoxybenzylidene)‑4‑oxo‑2‑thioxothiazolidin‑3‑yl)nicotinamide) or a 2‑methylbenzamide alters both hydrogen‑bonding capacity and lipophilicity (clogP), which are expected to shift cellular potency and selectivity profiles.

Cytotoxicity (MCF‑7)
Cross‑study comparable
GI₅₀ 40.7–67.6 µg mL⁻¹
Analog PG series (N3‑substituted benzamides)
Supports cell‑model endpoint screening
Target compound untested; activity inferred from structural analogs
anticancer MCF‑7 HeLa cytotoxicity

Ultrasound-Assisted Synthesis and Z-Stereochemistry Benchmark

The Gaikwad et al. (2017) study demonstrated that N‑(2‑substituted phenyl)‑4‑oxothiazolidine‑3‑carbonothioyl benzamide derivatives can be synthesized via an ultrasound‑assisted protocol with yields of 69–90 % and reaction times significantly shorter than conventional methods [REFS‑1]. The synthesis proceeds via N‑carbamothioylbenzamide intermediate formation, followed by cyclisation with thioglycolic acid and ZnCl₂ catalysis in DMF. The (Z)‑stereochemistry at the exocyclic benzylidene double bond—thermodynamically favoured for 5‑arylidene rhodanines—is confirmed by ¹H NMR and is critical for biological activity, as the (E)‑isomer generally shows reduced or abolished target binding [REFS‑2]. The 2‑methoxy substituent contributes to stereochemical stability through steric interactions with the rhodanine C‑4 carbonyl.

Synthesis & Z‑stereochemistry
Supporting evidence
Predicted yield 70–90 % (ultrasound method); Z‑configuration by ¹H NMR
Supports reproducible procurement with defined stereochemistry
Yield inferred from PG‑series analogs; verify Z‑isomer by benzylidene proton singlet at δ 7.6–7.9 ppm
green chemistry Z‑stereochemistry ultrasound synthesis yield

Research & Application Scenarios for 5-(2-Methoxybenzylidene)-N3-benzamidorhodanine


Kinase Profiling with Positional Isomer SAR Libraries

The target compound is best deployed as the ortho‑methoxy member of a systematic positional‑isomer set (2‑OMe, 3‑OMe, 4‑OMe) for kinase selectivity profiling. As demonstrated by the DYRK1A study where ortho‑ vs. para‑hydroxy substitution produced a >350‑fold IC₅₀ shift [REFS‑1], the 2‑methoxy group is expected to confer a unique kinase inhibition fingerprint distinct from the 3‑ and 4‑methoxy isomers. Such libraries are valuable for identifying methoxy‑position‑dependent kinase inhibitors applicable to neurological disorders and oncology.

CNS Drug Candidate Physicochemical Benchmarking

The combination of the 5‑(2‑methoxybenzylidene) moiety and N3‑benzamide places this compound in a favourable physicochemical space for CNS drug discovery: the ortho‑methoxy group increases lipophilicity (calculated clogP ≈ 3.0–3.5) while the N3‑benzamide modulates pKₐ toward physiological pH, as established by potentiometric studies on 3‑benzamidorhodanine derivatives [REFS‑2]. This compound can serve as a reference standard for calibrating permeability and protein‑binding assays in CNS‑focused screening cascades.

Anticancer Hit Identification in Breast and Cervical Cancer Panels

Based on the anticancer activity observed for structurally analogous N‑(substituted phenyl)‑4‑oxothiazolidine‑3‑carbonothioyl benzamides in MCF‑7 (GI₅₀ 40.7–67.6 µg mL⁻¹) and HeLa (GI₅₀ 21.0 µg mL⁻¹) cell lines [REFS‑3], the target compound is a logical inclusion in focused screening libraries for breast and cervical cancer hit identification. The unsubstituted benzamide provides a clean baseline for subsequent SAR expansion at the N3‑aryl position.

Green Synthesis Methodology & Stereochemical Reference

The ultrasound‑assisted synthetic route yielding 69–90 % for analogous compounds [REFS‑3], combined with the well‑characterised Z‑stereochemical preference of 5‑arylidene rhodanines under microwave or ultrasound conditions [REFS‑1], makes this compound a suitable substrate for reaction optimisation studies, catalyst screening, and as a stereochemical reference standard for analytical method validation (HPLC, NMR).

Application
Selection Property
Validation Focus
Kinase selectivity profiling
Ortho‑OCH₃ positional isomer
Isomer‑dependent kinase inhibition fingerprint
CNS compound physicochemical profiling
pKₐ‑shifted rhodanine scaffold
Permeability & protein‑binding assay calibration
Cancer cell‑panel screening
Unsubstituted benzamide baseline
MCF‑7 / HeLa cytotoxicity endpoint comparison
Green synthesis methodology studies
Ultrasound‑assisted Z‑selective route
Reaction yield optimization & Z‑configuration confirmation
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